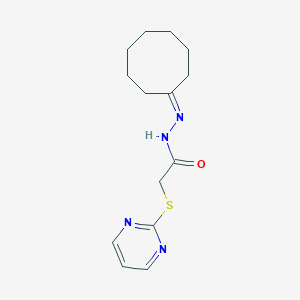

![molecular formula C23H23N3O4S B298333 [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298333.png)

[2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile, commonly known as MT-2, is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MT-2 is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) and has been shown to exhibit promising activity against various diseases, including diabetes, obesity, and cancer.

Wirkmechanismus

MT-2 is a potent and selective inhibitor of [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile, a phosphatase that dephosphorylates and inactivates insulin receptor substrate (IRS) and other signaling molecules downstream of the insulin receptor. By inhibiting [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile, MT-2 increases insulin sensitivity and glucose uptake in insulin-resistant cells. MT-2 also inhibits the growth and survival of cancer cells by blocking [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile-mediated signaling pathways that promote cancer cell proliferation and survival.

Biochemical and Physiological Effects:

MT-2 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MT-2 increases insulin sensitivity and glucose uptake in insulin-resistant cells. MT-2 has also been shown to inhibit the growth and survival of cancer cells by blocking [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile-mediated signaling pathways that promote cancer cell proliferation and survival.

Vorteile Und Einschränkungen Für Laborexperimente

MT-2 has several advantages for lab experiments. It is a highly potent and selective inhibitor of [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile, making it a useful tool for studying the role of [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile in various diseases. MT-2 is also relatively easy to synthesize and can be obtained in large quantities.

However, there are also some limitations to using MT-2 in lab experiments. MT-2 is highly hydrophobic and can be difficult to solubilize in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Additionally, the high potency of MT-2 may also lead to off-target effects and toxicity, which should be carefully monitored in experiments.

Zukünftige Richtungen

There are several future directions for the study of MT-2. One potential direction is the development of MT-2 analogs with improved solubility and bioavailability. Another direction is the investigation of MT-2 in combination with other drugs or therapies for the treatment of diabetes, obesity, and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MT-2 on [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile and its downstream signaling pathways.

Synthesemethoden

MT-2 can be synthesized using a multi-step process starting from commercially available 2-methoxy-4-nitrophenol. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride. The resulting amine is then reacted with propionaldehyde and thiosemicarbazide to form the thiazolidine ring. The final step involves the condensation of the thiazolidine derivative with 4-methoxybenzaldehyde and 2-bromo-4-methoxyacetophenone in the presence of a base to form the desired product, MT-2.

Wissenschaftliche Forschungsanwendungen

MT-2 has been extensively studied for its potential therapeutic applications. One of the most significant applications of MT-2 is in the treatment of diabetes and obesity. [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile is a negative regulator of insulin signaling, and its inhibition by MT-2 has been shown to increase insulin sensitivity and glucose uptake in insulin-resistant cells. MT-2 has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity.

MT-2 has also been investigated for its potential anticancer activity. [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile is overexpressed in many cancer types and has been implicated in cancer cell survival and proliferation. MT-2 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Eigenschaften

Produktname |

[2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile |

|---|---|

Molekularformel |

C23H23N3O4S |

Molekulargewicht |

437.5 g/mol |

IUPAC-Name |

2-[2-methoxy-4-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetonitrile |

InChI |

InChI=1S/C23H23N3O4S/c1-4-12-26-22(27)21(31-23(26)25-17-6-8-18(28-2)9-7-17)15-16-5-10-19(30-13-11-24)20(14-16)29-3/h5-10,14-15H,4,12-13H2,1-3H3/b21-15-,25-23? |

InChI-Schlüssel |

CZWNWRCSTATLPF-XOLKAKTPSA-N |

Isomerische SMILES |

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#N)OC)/SC1=NC3=CC=C(C=C3)OC |

SMILES |

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#N)OC)SC1=NC3=CC=C(C=C3)OC |

Kanonische SMILES |

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#N)OC)SC1=NC3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-oxo-5,7-diphenyl-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298250.png)

![4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B298252.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B298253.png)

![4-Chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B298254.png)

![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298256.png)

![2-{3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B298257.png)

![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298258.png)

![N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B298261.png)

![N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide](/img/structure/B298265.png)

![N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298266.png)

![2-methoxy-4-((E)-{[(pyrimidin-2-ylthio)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B298272.png)

![N-{4-[({2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}-4-methoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B298273.png)

![2-[2-ethyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298274.png)